FPR1 vs FPR2 Antagonist Selectivity
In human neutrophils, Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) at low concentrations (<10 µM) selectively inhibits signaling through FPR, but at higher concentrations it also partially inhibits FPRL1 (FPR2) [1]. By contrast, Cyclosporin H exhibits FPR selectivity only at low concentrations, and Boc-MLF (Boc1) is essentially FPR1-specific with no significant FPR2 activity [1][2]. Quantitative pIC₅₀ data from the IUPHAR/BPS Guide to Pharmacology confirm that Boc-FLFLF antagonizes FPR1 with a pIC₅₀ of 6.6 (IC₅₀ ≈ 2.5 µM), while its FPR2 pIC₅₀ ranges from 4.3 to 6.0, indicating >10-fold weaker potency at FPR2 [3]. Boc-MLF displays an FPR1 pIC₅₀ of 6.6 and an IC₅₀ of 0.63 µM for fMLF-induced superoxide production but lacks FPR2 antagonism .
Comparator: Boc-MLF FPR1-only
| Evidence Dimension | FPR1 vs FPR2 antagonist potency (pIC₅₀) |
|---|---|
| Target Compound Data | FPR1 pIC₅₀ 6.6; FPR2 pIC₅₀ 4.3–6.0 |
| Comparator Or Baseline | Boc-MLF (Boc1): FPR1 pIC₅₀ 6.6, no FPR2 activity; Cyclosporin H: FPR-selective only at low conc. |
| Quantified Difference | Boc-FLFLF exhibits dual FPR1/FPR2 antagonism at ≥10 µM; Boc-MLF is FPR1-only; CsH selectivity window narrower. |
| Conditions | Human neutrophil FPR/FPRL1 signaling; intracellular calcium mobilization; superoxide production assays. |
Why This Matters
Researchers requiring simultaneous blockade of FPR1 and FPR2 should select Boc-Phe-Leu-Phe-Leu-Phe over Boc-MLF, while those needing strict FPR1-only inhibition must limit Boc-FLFLF to <10 µM or choose CsH with appropriate concentration controls.
- [1] Stenfeldt AL, Karlsson J, Wennerås C, et al. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor. Inflammation. 2007;30(6):224-229. View Source
- [2] Nawaz IM, Chiodelli P, Rezzola S, et al. N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2) inhibits the angiogenic activity of heparin-binding growth factors. Angiogenesis. 2018;21(1):47-59. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. t-Boc-FLFLF ligand page. FPR1 pIC₅₀ 6.6; FPR2 pIC₅₀ 4.3–6.0. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=1030. View Source
